
2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester
Overview
Description
2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This particular compound features a cyclopropyl group attached to the benzofuran ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale cyclization reactions. The use of transition-metal catalysts, such as palladium or copper, can facilitate these reactions under milder conditions and with greater efficiency . The choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the cyclopropyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The benzofuran ring can interact with various biological pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzofuran: Known for its antimicrobial activity.
Ethyl 5-nitrobenzofuran-2-carboxylate: Used in the synthesis of more complex benzofuran derivatives.
Benzofuran carbohydrazide: Exhibits potent antibacterial properties.
Uniqueness
2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester is unique due to the presence of the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and can lead to unique applications in various fields .
Properties
IUPAC Name |
methyl 2-cyclopropyl-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-13(14)9-4-5-11-10(6-9)7-12(16-11)8-2-3-8/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHRZPGEDRNPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


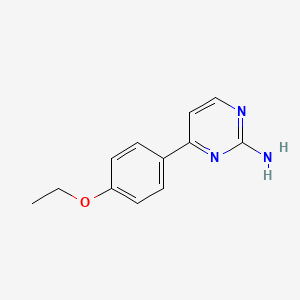
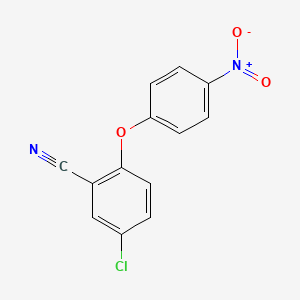
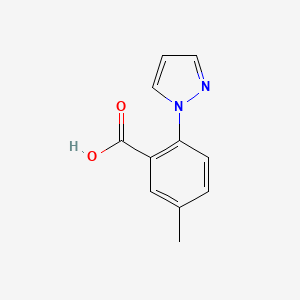
![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
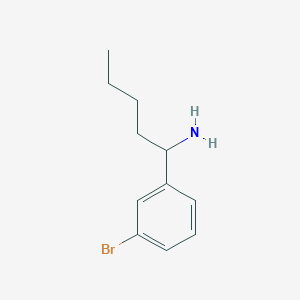
![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)

![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
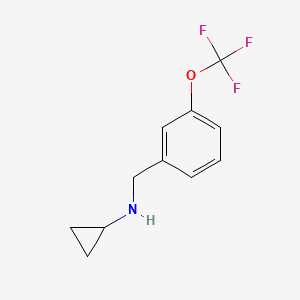
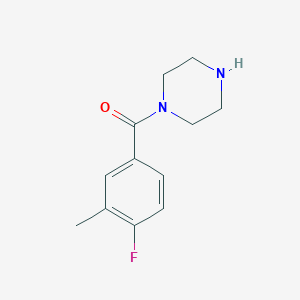
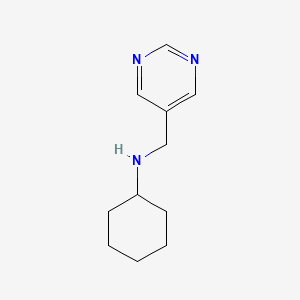
![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)
